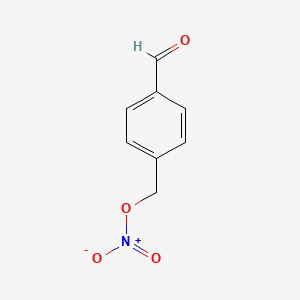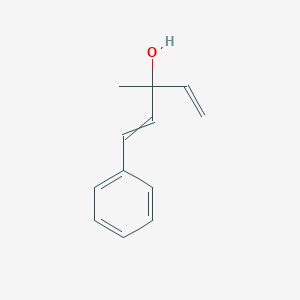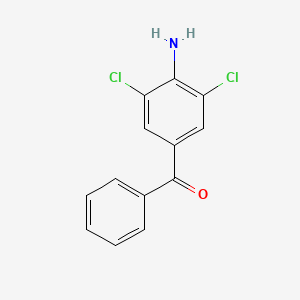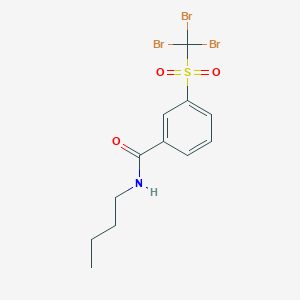![molecular formula C20H18O4 B12569600 3,3'-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) CAS No. 189898-26-8](/img/structure/B12569600.png)
3,3'-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) is an organic compound characterized by its complex molecular structure It consists of a central 1,4-phenylenebis(methylene) unit flanked by two benzene-1,2-diol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) typically involves the reaction of 1,4-phenylenebis(methylene) with benzene-1,2-diol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs advanced techniques such as microwave-assisted synthesis to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The hydroxyl groups in the benzene-1,2-diol units can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield quinones, while reduction reactions produce hydroquinone derivatives .
Scientific Research Applications
3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antioxidant properties.
Mechanism of Action
The mechanism by which 3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) exerts its effects involves interactions with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
3,3’-[1,2-Phenylenebis(methylene)]di(benzene-1,2-diol): Similar structure but with a different central unit.
3,3’-[1,3-Phenylenebis(methylene)]di(benzene-1,2-diol): Another structural isomer with distinct properties.
Hydroquinone derivatives: Compounds with similar hydroxyl groups but different central units.
Uniqueness
3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
CAS No. |
189898-26-8 |
|---|---|
Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-[[4-[(2,3-dihydroxyphenyl)methyl]phenyl]methyl]benzene-1,2-diol |
InChI |
InChI=1S/C20H18O4/c21-17-5-1-3-15(19(17)23)11-13-7-9-14(10-8-13)12-16-4-2-6-18(22)20(16)24/h1-10,21-24H,11-12H2 |
InChI Key |
JYWLNIJVYZSDMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CC2=CC=C(C=C2)CC3=C(C(=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12569521.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B12569528.png)
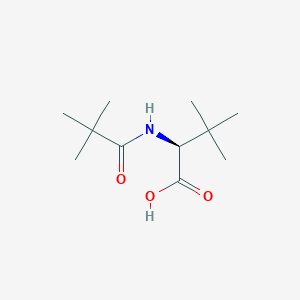

![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)
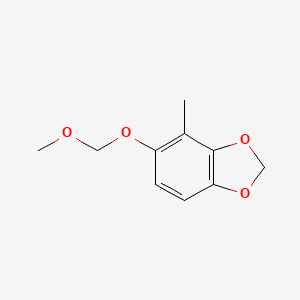
![2-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12569560.png)
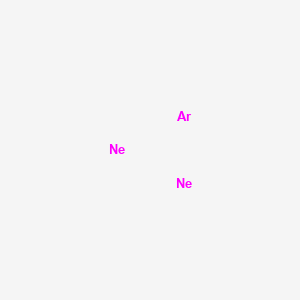
![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-](/img/structure/B12569567.png)
![N-[3-(Tribromomethanesulfonyl)benzoyl]glycine](/img/structure/B12569572.png)
